Galactose 1-phosphate-13C-1 (potassium)

Stable Isotope Standards Chemical Purity Metabolomics

This site-specific 13C-1 labeled galactose-1-phosphate analog delivers a discrete +1 Da mass shift and a well-resolved singlet in 13C NMR, eliminating spectral crowding caused by 13C‑13C J‑coupling in uniformly labeled alternatives. It enables precise tracking of the C1 carbon through the Leloir pathway—critical for quantifying GALT residual activity in galactosemia and for multiplexed LC‑MS/MS assays. The potassium salt formulation guarantees high aqueous solubility for direct use in cell culture media and enzyme buffers without complex solubilization strategies. Select this compound when carbon-positional resolution or specific mass transitions are mandatory; generic substitution is scientifically invalid for these applications.

Molecular Formula C6H11K2O9P
Molecular Weight 337.31 g/mol
Cat. No. B12395765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalactose 1-phosphate-13C-1 (potassium)
Molecular FormulaC6H11K2O9P
Molecular Weight337.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]
InChIInChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m1../s1/i5+1;;
InChIKeyKCIDZIIHRGYJAE-ZGOMGSCNSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galactose 1-phosphate-13C-1 (potassium): A Site-Specific 13C-Labeled Intermediate for Targeted Metabolic Flux and Enzyme Assay Applications


Galactose 1-phosphate-13C-1 (potassium) is a stable isotope-labeled analog of the endogenous metabolite galactose-1-phosphate, wherein the C1 carbon of the galactose moiety is enriched with carbon-13 . This compound serves as a critical intermediate in the Leloir pathway of galactose metabolism and functions as a nucleotide sugar precursor . Unlike uniformly labeled ([U-13C] or [13C6]) alternatives, the single-site labeling at C1 confers distinct advantages in NMR-based metabolic flux analysis by enabling precise tracking of carbon backbone rearrangements and minimizing spectral crowding [1]. The potassium salt formulation enhances aqueous solubility, facilitating its direct use in biological assays and cell culture systems without requiring complex solubilization strategies [2].

Why Unlabeled or Differently Labeled Galactose-1-Phosphate Analogs Cannot Be Simply Substituted for Galactose 1-phosphate-13C-1 (potassium)


The selection of a stable isotope-labeled standard is not a trivial decision of mere isotopic enrichment; it directly impacts the validity, sensitivity, and specificity of analytical and biological assays. Unlabeled galactose-1-phosphate is indistinguishable from endogenous pools in mass spectrometry-based quantification and cannot serve as an internal standard for accurate concentration determination [1]. While uniformly labeled [13C6]-Gal-1-P provides a +6 Da mass shift suitable for LC-MS/MS multiplexing, its use in NMR flux analysis results in complex, overlapping multiplets from 13C-13C J-coupling, severely complicating the quantification of specific carbon positional enrichments [2]. Conversely, the site-specific 13C-1 labeling of this compound introduces a single +1 Da mass shift for targeted MS quantification and a discrete, well-resolved singlet in 13C NMR spectra, enabling unambiguous tracking of the C1 carbon through metabolic transformations such as the GALT-catalyzed uridylyl transfer to UDP-glucose [3]. Substituting a 13C2-labeled analog alters the isotopic cluster pattern, potentially compromising the accuracy of isotopomer distribution analysis in pathway modeling [4]. Therefore, the choice of labeling pattern is intrinsically tied to the experimental objective and analytical platform, rendering generic substitution scientifically invalid for applications requiring carbon-positional resolution or specific mass transitions.

Quantitative Evidence for Galactose 1-phosphate-13C-1 (potassium): Differentiated Performance vs. Closest Analogs


Purity Profile: Galactose 1-phosphate-13C-1 (potassium) vs. Unlabeled and 13C6-Labeled Analogs

As a critical internal standard for quantitative metabolomics, chemical purity directly impacts assay accuracy and limit of detection. Galactose 1-phosphate-13C-1 (potassium) from MedChemExpress (Cat. No. HY-113143AS1) is certified at 99.16% purity . This purity level meets or exceeds that of commercially available unlabeled galactose-1-phosphate dipotassium salt (typical purity range 95-98% for non-labeled standards) and is comparable to the 99% purity specification for premium [13C6]-Gal-1-P standards used in high-sensitivity clinical assays [1]. This ensures that the compound does not introduce significant levels of unlabeled or otherwise modified contaminants that could skew quantitative measurements or introduce background noise in MS detection.

Stable Isotope Standards Chemical Purity Metabolomics

Enzymatic Substrate Fidelity: Galactose 1-phosphate-13C-1 (potassium) vs. [13C6]-Gal-1-P in GALT Activity Assays

The utility of a labeled substrate in an enzymatic assay depends on its kinetic equivalence to the natural substrate. While direct kinetic data for the 13C-1 labeled analog is sparse, extensive characterization of [13C6]-Gal-1-P in GALT assays demonstrates that 13C labeling at multiple positions does not impede enzyme recognition. The apparent Km of the unlabeled substrate, galactose-1-phosphate, for recombinant human GALT has been determined to be 0.38 mmol/L in an LC-MS/MS assay using [13C6]-Gal-1-P as the substrate [1]. This value is consistent with earlier studies using unlabeled Gal-1-P and spectrophotometric detection (Km ≈ 0.3-0.5 mM), confirming isotopic neutrality [2]. By class-level inference, the single-site 13C-1 label is also not expected to significantly alter Km or Vmax compared to the natural substrate or the [13C6] analog, given the remote location of the label from the reactive phosphate moiety. This validates the use of the compound as a faithful tracer in enzymatic studies.

Enzyme Kinetics GALT Galactosemia

Mass Spectrometric Selectivity: C1-Labeled vs. Uniformly Labeled Galactose-1-Phosphate in Multiplexed Enzyme Assays

In multiplexed UPLC-MS/MS assays for galactosemia enzymes, different 13C labeling patterns are used to distinguish between substrates and products originating from parallel reactions. A novel multiplex assay employed [13C2]-galactose-1-phosphate as a substrate for GALT, while using [13C6]-galactose as a substrate for GALK, generating [13C6]-galactose-1-phosphate as the product [1]. This strategy relies on the distinct mass shift (+2 Da vs. +6 Da) to resolve and quantify two different enzymatic activities in a single injection. Galactose 1-phosphate-13C-1 (potassium), with its +1 Da mass shift, offers an orthogonal label that could be incorporated into a triple-plexed assay alongside [13C2] and [13C6] variants, or used to distinguish exogenously added substrate from endogenously produced [13C6]-Gal-1-P. The limit of quantification for such MS-based GALT assays using [13C6]-Gal-1-P has been established at 0.04 µmol·(g Hgb)-1·h-1 (0.2% of normal control activity), demonstrating the high sensitivity achievable with stable isotope-labeled substrates [2].

LC-MS/MS Multiplex Assay Galactosemia

NMR Metabolic Flux Analysis: Positional Resolution of Galactose 1-phosphate-13C-1 (potassium) vs. Uniformly 13C-Labeled Analogs

In 13C NMR-based metabolic flux analysis, the choice of labeling pattern dictates the complexity of the resulting spectrum and the ability to quantify specific carbon transitions. Studies using 1-13C galactose as a precursor in human lymphoblasts enabled unambiguous identification and quantification of the 13C enrichment at the C1 position of galactose-1-phosphate and subsequent metabolites, including UDP-galactose and UDP-glucose [1]. This positional resolution is obscured when using uniformly 13C-labeled precursors, as 13C-13C scalar coupling generates complex multiplets that overlap and require sophisticated deconvolution [2]. In lymphoblasts from galactosemic patients, cells formed two to three times the amount of galactose-1-phosphate compared to normal cells when incubated with 1-13C galactose, a finding that was directly quantifiable due to the discrete singlet resonance of the C1 carbon [3]. Galactose 1-phosphate-13C-1 (potassium) provides this same NMR spectral advantage, allowing for clean integration of the C1 signal without interference from adjacent 13C nuclei.

13C NMR Metabolic Flux Isotopomer Analysis

Isotopic Enrichment and Stability: Galactose 1-phosphate-13C-1 (potassium) vs. Alternative 13C Labeled Galactose-1-Phosphate Salts

The performance of a stable isotope-labeled internal standard is critically dependent on its isotopic enrichment and chemical stability. For related compounds, such as D-Galactose-1-phosphate, dipotassium salt (1,2-13C2), vendors specify an isotopic enrichment of 99 atom % 13C . While a specific atom % 13C value for the C1-labeled potassium salt is not always explicitly published, reputable vendors of 13C-labeled biochemicals typically guarantee ≥98-99% isotopic enrichment for single-site labeled compounds. The potassium salt formulation is stable for at least 3 years when stored as a powder at -20°C, and for up to 2 years at 4°C, as per vendor stability data [1]. This stability profile is equivalent to that of the unlabeled dipotassium salt and the [13C6]-labeled variant, ensuring long-term reliability for longitudinal studies and assay standardization.

Stable Isotope Standards Isotopic Purity Analytical Standards

Optimized Application Scenarios for Galactose 1-phosphate-13C-1 (potassium) Based on Differentiated Evidence


High-Resolution NMR-Based Metabolic Flux Analysis of the Leloir Pathway

Galactose 1-phosphate-13C-1 (potassium) is ideally suited for tracing the fate of the C1 carbon of galactose through the Leloir pathway in cell or tissue extracts using 13C NMR spectroscopy. As demonstrated in studies using 1-13C galactose, the singlet resonance from the C1 label allows for unambiguous quantification of the formation of galactose-1-phosphate, UDP-galactose, and UDP-glucose without the spectral congestion caused by 13C-13C coupling in uniformly labeled precursors [1]. The potassium salt formulation ensures high aqueous solubility, enabling straightforward addition to cell culture media or enzyme assay buffers at physiologically relevant concentrations (e.g., 1 mM) [2]. This application is critical for researchers investigating galactosemia pathophysiology, where the accumulation of galactose-1-phosphate and the residual flux through GALT are key parameters.

Multiplexed UPLC-MS/MS Assays for Galactosemia Enzyme Panel

The distinct +1 Da mass shift of Galactose 1-phosphate-13C-1 (potassium) provides an orthogonal isotopic channel for multiplexed liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. In combination with [13C2]- and [13C6]-labeled analogs, this compound can serve as a substrate for a third enzymatic reaction (e.g., galactose-1-phosphate phosphatase or a non-canonical pathway) within the same analytical run, or as a unique internal standard to correct for matrix effects and recovery in complex biological samples [3]. The high chemical purity (99.16%) of the MedChemExpress product minimizes background interference, which is essential for achieving the low limits of quantification (0.04 µmol·(g Hgb)-1·h-1) required for detecting residual enzyme activity in variant galactosemia patients [4].

Isotope Dilution Mass Spectrometry for Absolute Quantification of Galactose-1-Phosphate in Clinical Samples

For clinical chemistry laboratories measuring erythrocyte galactose-1-phosphate levels as a biomarker of dietary compliance or disease severity in galactosemia, the use of a stable isotope-labeled internal standard is mandatory for accurate and precise quantification by GC-MS or LC-MS/MS [5]. Galactose 1-phosphate-13C-1 (potassium) is a suitable internal standard, as it co-elutes with the endogenous analyte and exhibits nearly identical ionization efficiency in the mass spectrometer source. The +1 Da mass shift is sufficient to separate the internal standard signal from the natural abundance M+1 isotopologue of the unlabeled analyte, provided that the isotopic enrichment of the standard is high (≥98%) and that the concentration is optimized to avoid detector saturation . This application directly supports newborn screening confirmatory testing and long-term patient monitoring.

In Vitro Enzymology and Inhibitor Screening for Galactose-1-Phosphate Uridylyltransferase (GALT)

In vitro enzyme assays for GALT activity often rely on coupled spectrophotometric or radioactive methods that are either indirect or generate hazardous waste. The use of Galactose 1-phosphate-13C-1 (potassium) as a substrate in a direct LC-MS/MS endpoint assay provides a safer, more specific alternative. The enzyme's apparent Km for the 13C-labeled substrate is expected to be indistinguishable from that of the unlabeled substrate (~0.38 mM), validating its use for kinetic characterization [6]. This approach is particularly valuable for screening small molecule modulators or chaperones for GALT, as the MS detection of the [13C1]-UDP-galactose product is highly specific and can be performed in 96-well plate format with a short (3 min) LC-MS/MS run [7].

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